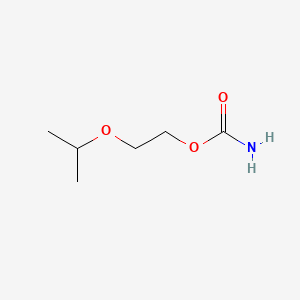
2-Isopropoxyethyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxyethyl carbamate is an organic compound characterized by its unique structure, which includes an isopropoxy group attached to an ethyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropoxyethyl carbamate typically involves the reaction of 2-isopropoxyethanol with phosgene or its derivatives, such as triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction can be represented as follows:
2-Isopropoxyethanol+Phosgene→2-Isopropoxyethyl carbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropoxyethyl carbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-isopropoxyethanol and carbon dioxide.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 2-Isopropoxyethanol and carbon dioxide.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Isopropoxyethyl carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism by which 2-isopropoxyethyl carbamate exerts its effects depends on its application. In biological systems, it may act as an enzyme inhibitor by forming covalent bonds with active site residues, thereby blocking substrate access. The molecular targets and pathways involved can vary, but typically include enzymes with nucleophilic active sites.
Comparación Con Compuestos Similares
Ethyl carbamate: Similar structure but lacks the isopropoxy group.
Methyl carbamate: Contains a methyl group instead of an isopropoxy group.
Propyl carbamate: Contains a propyl group instead of an isopropoxy group.
Uniqueness: 2-Isopropoxyethyl carbamate is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability compared to other carbamates.
Propiedades
Número CAS |
67952-46-9 |
|---|---|
Fórmula molecular |
C6H13NO3 |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-propan-2-yloxyethyl carbamate |
InChI |
InChI=1S/C6H13NO3/c1-5(2)9-3-4-10-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) |
Clave InChI |
WFGYALSKIQVJKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCOC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)
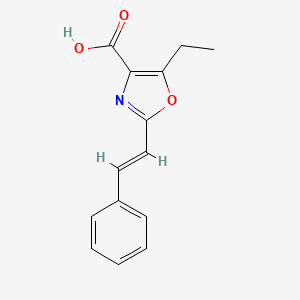

![1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine](/img/structure/B12898004.png)
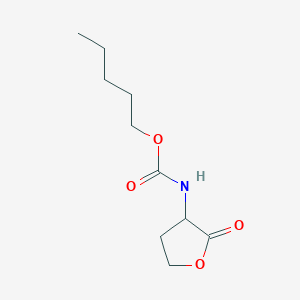

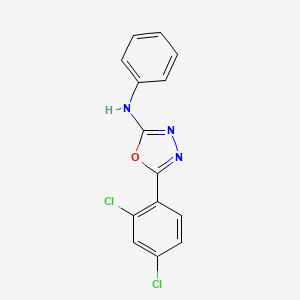
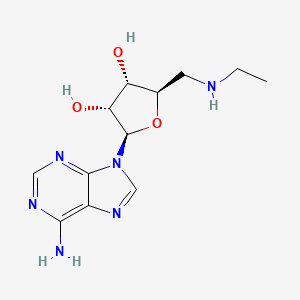
![3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898031.png)
![N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898034.png)
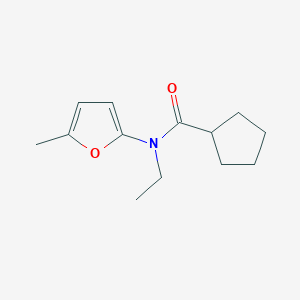
![N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12898039.png)

![1,2,3-Trimethoxydibenzo[b,d]furan](/img/structure/B12898055.png)
